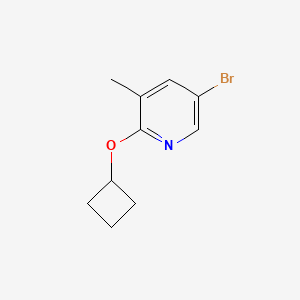
5-Bromo-2-cyclobutoxy-3-methylpyridine
Übersicht
Beschreibung
“5-Bromo-2-cyclobutoxy-3-methylpyridine” is likely a brominated derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-cyclobutoxy-3-methylpyridine” are not available, brominated pyridine derivatives are often synthesized via palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyclobutoxy-3-methylpyridine” would likely consist of a pyridine ring with a bromine atom, a cyclobutoxy group, and a methyl group attached at different positions .Chemical Reactions Analysis
Brominated pyridine derivatives are often used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study by Ahmad et al. (2017) illustrates the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. This method allows for the production of compounds with potential applications as chiral dopants for liquid crystals and as agents with anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the versatility of brominated pyridines in synthetic chemistry and bioactive molecule development (Ahmad et al., 2017).
Synthesis of Tridentate Ligands
Research by Charbonnière et al. (2001) demonstrates the synthesis of tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from a pivotal 5'-methyl-6-bromo-2,2'-bipyridine building block. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating the role of brominated pyridines in the development of coordination compounds for potential use in material science and catalysis (Charbonnière et al., 2001).
Preparation of Metal-Complexing Molecular Rods
Schwab et al. (2002) describe the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for the preparation of metal-complexing molecular rods, showcasing the importance of brominated pyridines in constructing complex molecular architectures with potential applications in molecular electronics and photonics (Schwab et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-cyclobutyloxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZNBFDUDYTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclobutoxy-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



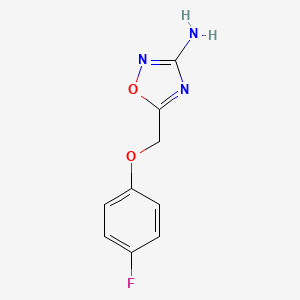
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
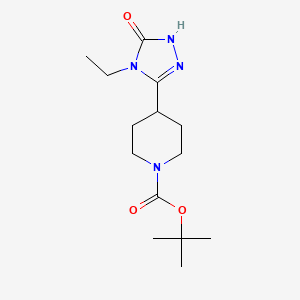
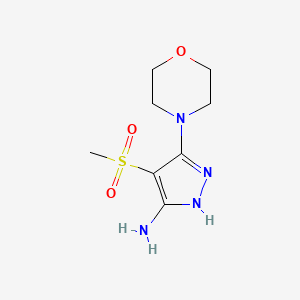
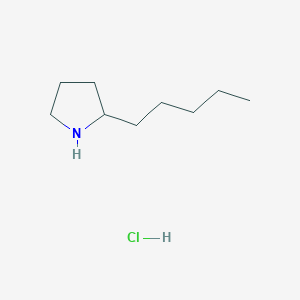
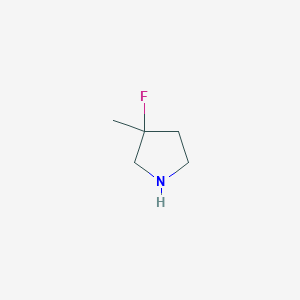
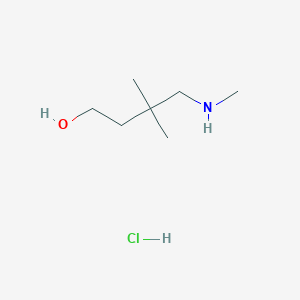
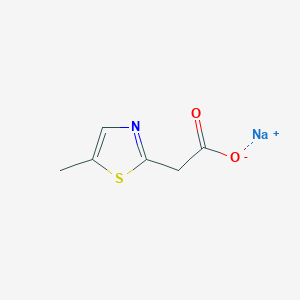
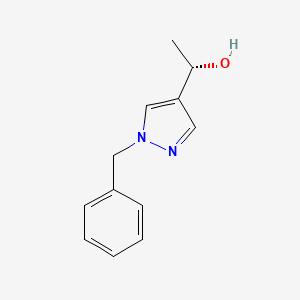
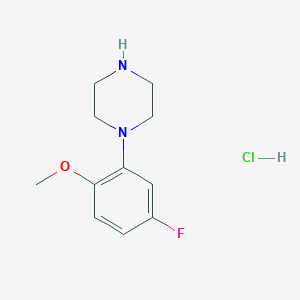
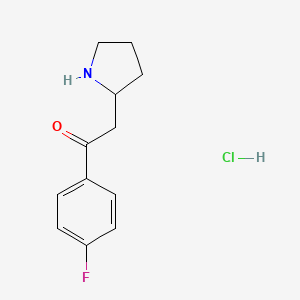
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)
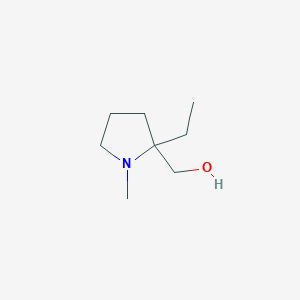
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)